3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 892428-76-1
Cat. No.: VC11853766
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892428-76-1 |
|---|---|
| Molecular Formula | C26H22N2O4 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C26H22N2O4/c1-16-11-12-19(13-17(16)2)28-25(29)24-23(21-9-4-5-10-22(21)32-24)27(26(28)30)15-18-7-6-8-20(14-18)31-3/h4-14H,15H2,1-3H3 |
| Standard InChI Key | YLBDVEXNCIOZMD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C |
Introduction
Synthesis
2.1 General Synthesis Approach
The synthesis of benzofuro[3,2-d]pyrimidines typically involves multi-step reactions starting from benzofuran derivatives and incorporating pyrimidine moieties through cyclization reactions. Key steps include:
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Functionalization of the benzofuran core with reactive groups.
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Condensation with appropriate amines or carbonyl compounds to form the pyrimidine ring.
2.2 Example Protocol (Hypothetical)
A plausible synthetic route may involve:
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Step 1: Alkylation of benzofuran with a methoxybenzyl halide under basic conditions to introduce the methoxybenzyl group.
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Step 2: Cyclization with urea derivatives and aldehydes to form the pyrimidine ring system.
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Step 3: Introduction of the dimethylphenyl group via Friedel-Crafts acylation or similar methods.
Biological Relevance and Applications
4.1 Potential Pharmacological Activities
Benzofuro[3,2-d]pyrimidines are studied for their biological activities such as:
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Anti-inflammatory properties due to their interaction with enzymes like cyclooxygenase or lipoxygenase .
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Anticancer activity by inhibiting DNA synthesis or targeting specific receptors .
4.2 Docking Studies
Molecular docking studies suggest that similar compounds can bind effectively to active sites of enzymes involved in inflammation pathways (e.g., 5-lipoxygenase) .
Analytical Characterization
5.1 Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance): Provides details on hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups such as ketones (C=O) and ethers (C-O).
5.2 Crystallographic Data
X-ray crystallography can be used to determine the precise three-dimensional structure of the compound.
Research Findings
Recent studies on structurally related compounds have highlighted:
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